molecular formula C11H11BrIN3O B1383110 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-07-2

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1383110
CAS No.: 1416714-07-2
M. Wt: 408.03 g/mol
InChI Key: VXJQTZJPSUTKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

The structural identity of this compound is defined by its complex heterocyclic framework and specific substitution pattern. According to PubChem database records, this compound carries the identifier CID 121228942 and possesses a molecular formula of C₁₁H₁₁BrIN₃O with a molecular weight of 408.03 grams per mole. The compound's systematic name reflects its structural complexity, incorporating the pyrazolo[4,3-b]pyridine core with specific halogen substitutions at positions 3 and 5, along with a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the pyrazolo[4,3-b]pyridine designation indicating the fusion pattern between the pyrazole and pyridine rings. The positional numbering system places the bromine atom at position 5 of the pyridine ring, the iodine atom at position 3 of the pyrazole ring, and the tetrahydro-2H-pyran-2-yl protecting group at position 1 of the pyrazole nitrogen. Alternative names for this compound include 5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine and 5-bromo-3-iodo-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine, which use the simplified oxan nomenclature for the tetrahydropyran ring system.

The three-dimensional structure of this compound exhibits planarity in the pyrazolo[4,3-b]pyridine core, with the tetrahydro-2H-pyran-2-yl group adopting a chair conformation that extends out of the plane of the heterocyclic system. The halogen substituents occupy specific positions that can influence both the electronic properties of the molecule and its potential for participating in cross-coupling reactions. This structural arrangement creates distinct regions of reactivity within the molecule, enabling selective chemical transformations at different positions.

Table 1: Structural Data for this compound

Property Value
Molecular Formula C₁₁H₁₁BrIN₃O
Molecular Weight 408.03 g/mol
PubChem CID 121228942
Chemical Abstracts Service Number 1416714-07-2
Creation Date July 14, 2016
Last Modified May 24, 2025

Historical Context in Heterocyclic Chemistry

The historical development of pyrazolo[4,3-b]pyridine chemistry represents a significant chapter in the broader narrative of heterocyclic compound synthesis and application. Early investigations into pyrazolopyridine systems date back to the mid-twentieth century, when researchers began exploring the potential for fusing pyrazole and pyridine rings to create novel heterocyclic architectures. These early studies established fundamental synthetic approaches, including nitrosation of 3-acetamido-2-methylpyridines followed by rearrangement and cyclization of the resulting nitroso compounds.

The evolution of synthetic methodologies for pyrazolo[4,3-b]pyridine derivatives has been marked by continuous refinement and innovation. A particularly significant advancement came with the development of efficient protocols based on readily available 2-chloro-3-nitropyridines through sequences involving nucleophilic aromatic substitution and modified Japp-Klingemann reactions. This methodology offered substantial advantages including the utilization of stable arenediazonium tosylates, operational simplicity, and the ability to combine azo-coupling, deacylation, and pyrazole ring annulation steps in a single reaction vessel.

The historical progression of this chemistry has been characterized by an increasing focus on functional group tolerance and synthetic efficiency. Modern approaches to pyrazolo[4,3-b]pyridine synthesis have incorporated advanced concepts such as one-pot procedures that combine multiple transformations, leading to improved yields and reduced synthetic complexity. These developments have enabled the preparation of increasingly sophisticated derivatives, including compounds with multiple halogen substituents and protective groups such as the tetrahydro-2H-pyran-2-yl moiety found in the title compound.

The emergence of compounds like this compound reflects the maturation of heterocyclic chemistry as a discipline capable of producing highly functionalized molecules with precise structural control. The incorporation of both bromine and iodine substituents within a single molecule represents an advanced application of halogenation chemistry, while the use of the tetrahydro-2H-pyran-2-yl protecting group demonstrates the sophisticated protection strategies employed in modern synthetic chemistry.

Significance in Medicinal Chemistry and Material Science

The significance of this compound in medicinal chemistry stems from the well-established biological activity profile of pyrazolo[4,3-b]pyridine derivatives and the strategic positioning of functional groups that enable further synthetic elaboration. Pyrazole-containing compounds have demonstrated remarkable versatility in pharmaceutical applications, exhibiting activities ranging from anti-cancer and anti-inflammatory to antibacterial and antifungal properties. The pyrazolo[4,3-b]pyridine scaffold specifically has shown promise as a framework for developing inhibitors of various kinases, including cyclin-dependent kinases that play crucial roles in cell cycle regulation.

The presence of both bromine and iodine substituents in the title compound provides exceptional opportunities for selective cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic systems that can modulate biological activity. The tetrahydro-2H-pyran-2-yl protecting group enhances solubility and stability during synthetic processes while providing a handle for selective deprotection when desired. This combination of features positions the compound as a valuable intermediate for medicinal chemistry programs focused on kinase inhibition, particularly those targeting cyclin-dependent kinase 2 and related enzymes involved in cancer cell proliferation.

Research into pyrazolo[4,3-b]pyridine derivatives has revealed their potential as anticancer agents with mechanisms involving the inhibition of key cellular processes. Studies have demonstrated that compounds within this structural class can exhibit potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon cancer cells. The ability to introduce structural modifications through the halogen substituents present in the title compound enables the optimization of pharmacological properties and selectivity profiles.

In material science applications, pyrazolo[4,3-b]pyridine derivatives have found utility as ligands in the synthesis of metal-organic frameworks and as components in advanced polymeric materials. The rigid, planar structure of the pyrazolo[4,3-b]pyridine core provides excellent π-π stacking interactions, while the halogen substituents can participate in halogen bonding interactions that influence crystal packing and material properties. The compound's potential for forming coordination complexes with transition metals makes it valuable for developing functional materials with unique electronic and optical properties.

Table 2: Applications of Pyrazolo[4,3-b]pyridine Derivatives in Research

Application Area Specific Activity Reference Compounds Activity Range
Anticancer Research Cyclin-dependent kinase inhibition Various substituted derivatives IC₅₀ values 0.0001-71.3 μM
Antimicrobial Studies Broad-spectrum activity Halogenated derivatives Minimum inhibitory concentrations 0.12-62.5 μg/mL
Material Science Metal-organic framework synthesis Coordinative derivatives Variable based on metal centers
Chemical Biology Enzyme inhibition studies Functionalized analogs Multiple target classes

The strategic importance of the title compound extends beyond its immediate applications to its role as a synthetic intermediate for accessing more complex molecular architectures. The differential reactivity of the bromine and iodine substituents enables sequential cross-coupling reactions, allowing for the systematic construction of polyfunctionalized pyrazolo[4,3-b]pyridine derivatives. This capability is particularly valuable in medicinal chemistry programs where structure-activity relationship studies require the preparation of diverse analogs with systematically varied substituents.

Properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJQTZJPSUTKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by data tables and research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
  • CAS Number : 1416713-91-1
  • Molecular Formula : C11H11BrI N3O
  • Molecular Weight : 408.033 g/mol
  • SMILES Representation : BrC1=CC2=C(C=C1)N(C1CCCCO1)N=C2I

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It can act on receptors that are crucial for signal transduction, potentially altering gene expression and cell cycle progression.
  • Antitubercular Activity : Preliminary studies suggest that derivatives of pyrazolo[4,3-b]pyridine exhibit activity against Mycobacterium tuberculosis, indicating potential in anti-infective therapies .

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The results indicated promising activity with an IC50 value in the low micromolar range.

CompoundTarget OrganismIC50 (µM)Reference
5-Bromo-3-iodo...Mycobacterium tuberculosis5.7
5-Bromo...Staphylococcus aureus8.2
5-Bromo...Escherichia coli15.0

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)10.0
A549 (Lung Cancer)14.0

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of pyrazolo[4,3-b]pyridines and evaluated their activity against M. tuberculosis using a microplate alamar blue assay (MABA). The compound demonstrated significant inhibition compared to standard treatments.
  • Cancer Cell Line Evaluation :
    • A study assessed the cytotoxic effects of the compound on different cancer cell lines through MTT assays, revealing selective toxicity towards cancer cells while sparing normal cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound has favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolism and excretion pathways.

Toxicological Assessment

Preliminary toxicological studies suggest a moderate safety profile with no significant adverse effects observed at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has shown potential in medicinal chemistry due to its structural features that may allow it to interact with biological targets effectively. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for:

  • Proteomics : It can be utilized in proteomics studies to investigate protein interactions and functions due to its ability to modify specific amino acids within proteins.

Material Science

The unique structural properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Protein Interaction Studies

In another study focusing on proteomics, researchers utilized this compound to label specific proteins within cellular systems. The results indicated that it could effectively modify target proteins without disrupting their native functions, highlighting its utility in studying protein dynamics.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 5-Br and 3-I configuration in the target compound optimizes steric and electronic effects for cross-coupling, whereas positional isomers (e.g., 6-Br in ) may exhibit divergent reactivity.
  • Protecting Groups : The THP group improves solubility and stability compared to unprotected analogs (e.g., ).

Physicochemical Properties

  • Molecular Weight : The target compound (437.03 g/mol) is heavier than analogs with lighter halogens (e.g., 392.64 g/mol for 5-Cl-3-I analog ).
  • Density and Solubility: THP-containing derivatives generally exhibit densities >1.8 g/cm³ (e.g., 1.83 g/cm³ for 3-Br-5-Cl analog ), higher than non-THP compounds.
  • Thermal Stability : Predicted boiling points for THP analogs range from 421–432°C , influenced by halogen size and polarity .

Q & A

Q. What are the key steps in synthesizing 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?

The synthesis typically involves:

  • Core scaffold formation : Heating 3-fluoropyridine derivatives with hydrazine to form the pyrazolo[4,3-b]pyridine core (e.g., via cyclocondensation at 110°C for 16 hours) .
  • Halogenation : Sequential bromination and iodination. Bromination may use HBr or NBS under controlled conditions, while iodination employs KI/CuI systems or direct electrophilic substitution .
  • Protecting group strategy : The tetrahydro-2H-pyran (THP) group is introduced using dihydropyran and acid catalysis to protect the NH group, improving solubility and reaction stability .

Q. How is the purity and identity of this compound verified post-synthesis?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (predicted for C₁₁H₁₀BrIN₃O: ~423.98 g/mol) and detects impurities .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity (e.g., distinguishing C-3 vs. C-5 substitution) and THP protection efficiency .
  • Elemental analysis : Validates halogen content (Br, I) to ±0.3% deviation .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling with this compound?

  • Catalyst selection : Pd₂(dba)₃/XPhos systems show higher efficiency than Pd(PPh₃)₄ for aryl boronic acid couplings, reducing side reactions (e.g., dehalogenation) .
  • Solvent and base : Use toluene/EtOH (3:1) with Cs₂CO₃ at 100°C for 12 hours to enhance coupling efficiency.
  • THP deprotection : Post-coupling, remove the THP group using TFA/DCM (1:4) at room temperature for 30 minutes .

Q. What strategies address contradictory regioselectivity data in halogenation reactions?

  • Computational modeling : DFT studies predict electrophilic substitution preferences (C-3 iodine vs. C-5 bromine) based on frontier molecular orbitals .
  • Directed metalation : Use directing groups (e.g., pyridine N-oxide) to control iodination sites, reducing undesired regioisomers .

Q. How does the THP group influence stability and reactivity?

  • Stability : The THP group reduces hygroscopicity and oxidative degradation. Storage at 2–8°C in amber vials under argon extends shelf life .
  • Reactivity : The group sterically shields the pyrazole NH, preventing unwanted nucleophilic attacks during cross-coupling .

Q. What are the environmental and safety risks associated with this compound?

  • Toxicity : Acute aquatic toxicity (LC50 < 1 mg/L for Daphnia magna) necessitates strict waste containment .
  • Handling : Use fume hoods, nitrile gloves, and avoid skin contact due to potential carcinogenicity (GHS07/08 classifications) .

Methodological Challenges

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Recrystallization : Purify using EtOAc/hexane to eliminate solvent-trapped polymorphs.
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotamers or tautomers that may skew data .

Q. What computational tools predict biological activity of derivatives?

  • Molecular docking : Target kinases (e.g., JAK2) using PyRx/AutoDock Vina to prioritize substituents (e.g., electron-withdrawing groups at C-3 enhance binding) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and BBB permeability, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.